Sphingosine

Vue d'ensemble

Description

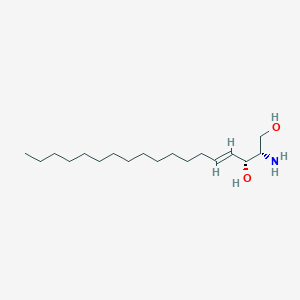

Sphingosine is an 18-carbon amino alcohol with the chemical formula C18H37NO2. It is a fundamental component of sphingolipids, which are essential constituents of cell membranes. This compound is characterized by its long aliphatic chain and an amino group at the 2-position, making it amphiphilic and capable of interacting with both hydrophilic and hydrophobic regions of the cell membrane .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Sphingosine is synthesized de novo in the endoplasmic reticulum through a series of enzymatic reactions. The process begins with the condensation of palmitoyl-CoA and serine, catalyzed by serine palmitoyltransferase, to form 3-ketosphinganine. This intermediate is then reduced to dihydrothis compound, which is subsequently desaturated to form this compound .

Industrial Production Methods

Industrial production of this compound often involves the extraction from natural sources, such as mammalian tissues, using lipid extraction methods. One common method is the modified Bligh and Dyer method, which partitions lipids into a binary mixture of chloroform and methanol . This is followed by reverse-phase ultrahigh-performance liquid chromatography (UHPLC) and mass spectrometry (MS) analysis to isolate and quantify this compound .

Analyse Des Réactions Chimiques

Types of Reactions

Sphingosine undergoes various chemical reactions, including:

Phosphorylation: This compound can be phosphorylated by this compound kinases to form this compound-1-phosphate, a potent signaling lipid.

Oxidation and Reduction: This compound can be oxidized to form ceramides, which are involved in cell signaling and apoptosis.

Substitution: This compound can react with fatty acids to form complex sphingolipids, such as sphingomyelin.

Common Reagents and Conditions

Phosphorylation: This compound kinases and ATP are commonly used for phosphorylation reactions.

Oxidation: Enzymes such as ceramide synthase are involved in the oxidation of this compound to ceramides.

Substitution: Fatty acyl-CoA and specific enzymes are used for the formation of complex sphingolipids.

Major Products

This compound-1-phosphate: Formed through phosphorylation and involved in various signaling pathways.

Ceramides: Formed through oxidation and play a role in cell apoptosis and signaling.

Sphingomyelin: A complex sphingolipid formed through substitution reactions.

Applications De Recherche Scientifique

Antimicrobial Properties

Sphingosine exhibits broad-spectrum antimicrobial activity against various pathogens, including bacteria, viruses, and fungi.

- Mechanism of Action : this compound disrupts bacterial membranes, leading to cell death. Studies have shown that it permeabilizes bacterial membranes, which is critical for its bactericidal effects against both Gram-positive and Gram-negative bacteria .

- Clinical Implications : In cystic fibrosis (CF) models, inhalation of this compound has been demonstrated to normalize reduced this compound levels in airway epithelial cells, significantly reducing susceptibility to infections like Pseudomonas aeruginosa and Staphylococcus aureus .

Table 1: Antimicrobial Efficacy of this compound

| Pathogen Type | Specific Pathogens | Efficacy Observed |

|---|---|---|

| Bacteria | Pseudomonas aeruginosa, E. coli, S. aureus | Membrane disruption and cell death |

| Viruses | SARS-CoV-2, Herpes Simplex Virus | Inhibition of viral entry and replication |

| Fungi | Various fungal pathogens | Antifungal activity noted |

Role in Cell Signaling

This compound functions as a second messenger in various cellular processes, including cell proliferation and apoptosis.

- Cell Proliferation : this compound is involved in regulating cell growth by acting as a signaling molecule that can promote or inhibit cell cycle progression depending on its concentration .

- Apoptosis Induction : High levels of this compound have been associated with the induction of apoptosis, making it a potential target for cancer therapies aimed at controlling tumor growth .

Therapeutic Applications in Cancer

The pro-apoptotic properties of this compound have garnered interest in cancer research.

- Cancer Treatment : this compound's ability to induce apoptosis has led to investigations into its use as an adjunct therapy in cancer treatment. By promoting programmed cell death in malignant cells, this compound may enhance the efficacy of existing chemotherapeutics .

- Research Findings : Studies have indicated that this compound can sensitize cancer cells to chemotherapy by modulating apoptotic pathways .

Implications in Age-Related Diseases

Recent research highlights the significance of this compound-1-phosphate (S1P), a metabolite of this compound, in age-related health issues.

- Neuroprotection : S1P has been identified as having neuroprotective effects that may mitigate neurodegenerative diseases associated with aging .

- Cardiovascular Health : The modulation of S1P signaling pathways is being explored for its potential benefits in cardiovascular diseases, emphasizing the need for further research into its therapeutic applications .

Case Studies and Research Insights

Numerous studies underscore the multifaceted roles of this compound:

Mécanisme D'action

Sphingosine exerts its effects primarily through its conversion to this compound-1-phosphate by this compound kinases. This compound-1-phosphate acts as a ligand for specific G protein-coupled receptors, initiating signaling cascades that regulate various cellular processes, including cell migration, angiogenesis, and immune cell trafficking . This compound also induces apoptosis by affecting the balance between pro-apoptotic and anti-apoptotic proteins, leading to the activation of caspases .

Comparaison Avec Des Composés Similaires

Similar Compounds

Dihydrosphingosine: A precursor in the biosynthesis of this compound and shares similar structural features.

Phytothis compound: Found in yeast and plants, it has an additional hydroxyl group compared to this compound.

Ceramides: Formed from this compound and involved in cell signaling and apoptosis.

Uniqueness

This compound is unique due to its role as a precursor to this compound-1-phosphate, a potent signaling molecule with diverse biological functions. Unlike dihydrothis compound and phytothis compound, this compound is more prevalent in mammalian cells and has a broader range of signaling activities .

Activité Biologique

Sphingosine is a bioactive sphingolipid that plays crucial roles in various biological processes, including cell growth, differentiation, apoptosis, and immune response. This article aims to provide a comprehensive overview of the biological activities of this compound, highlighting its antimicrobial properties, signaling pathways, and involvement in disease mechanisms.

Structure and Properties

This compound is characterized by a long aliphatic chain with a polar 2-amino-1,3-diol terminus. Its structure allows it to participate in complex lipid signaling pathways and membrane dynamics. This compound can be phosphorylated by this compound kinases to form this compound-1-phosphate (S1P), a potent signaling molecule involved in various cellular functions.

Antimicrobial Activity

This compound exhibits significant antimicrobial properties against a variety of pathogens, including bacteria, fungi, and viruses. Its mechanism of action primarily involves disrupting microbial membranes and inhibiting metabolic activity.

Table 1: Antimicrobial Activity of this compound Against Various Pathogens

This compound's bactericidal effect is influenced by pH levels; it maintains activity in neutral to slightly acidic environments but is less effective at alkaline pH. The positively charged amino group interacts with cardiolipin in bacterial membranes, facilitating its antimicrobial action .

Role in Immune Response

This compound is not only involved in direct antimicrobial activity but also plays a vital role in modulating immune responses. This compound-1-phosphate (S1P) acts as a signaling molecule that regulates lymphocyte migration and survival. It influences the proliferation and differentiation of immune cells through various G-protein-coupled receptors (S1PRs) on cell surfaces .

Case Study: this compound in Cystic Fibrosis

Research has demonstrated that this compound can prevent infections caused by Pseudomonas aeruginosa in cystic fibrosis models. In animal studies, this compound treatment led to reduced bacterial load and inflammation in the lungs, suggesting its potential therapeutic application for managing chronic infections associated with cystic fibrosis .

Cellular Signaling Pathways

This compound's biological effects are mediated through several signaling pathways:

- Apoptosis Regulation : this compound induces apoptosis by activating specific protein kinases and modulating mitochondrial functions.

- Cell Cycle Arrest : It has been shown to halt the cell cycle progression in various cell types, contributing to its role as an anti-cancer agent.

- Cytoskeletal Dynamics : this compound influences the actin cytoskeleton, affecting processes like endocytosis and cellular motility .

Propriétés

Numéro CAS |

123-78-4 |

|---|---|

Formule moléculaire |

C18H37NO2 |

Poids moléculaire |

299.5 g/mol |

Nom IUPAC |

(E)-2-aminooctadec-4-ene-1,3-diol |

InChI |

InChI=1S/C18H37NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(21)17(19)16-20/h14-15,17-18,20-21H,2-13,16,19H2,1H3/b15-14+ |

Clé InChI |

WWUZIQQURGPMPG-CCEZHUSRSA-N |

SMILES |

CCCCCCCCCCCCCC=CC(C(CO)N)O |

SMILES isomérique |

CCCCCCCCCCCCC/C=C/C(C(CO)N)O |

SMILES canonique |

CCCCCCCCCCCCCC=CC(C(CO)N)O |

Apparence |

Unit:25 mgSolvent:nonePurity:98+%Physical solid |

melting_point |

81 °C |

Key on ui other cas no. |

2733-29-1 123-78-4 |

Description physique |

Solid |

Pictogrammes |

Irritant |

Synonymes |

2-Amino-4-octadecene-1,3-diol; trans-4-Sphingenine; Erythrosphingosine; (2S,3R,4E)-2-Amino-4-octadecene-1,3-diol; (-)-Sphingosine; |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.